2-Azido-1-(4-bromophenyl)ethanone
Overview
Description
2-Azido-1-(4-bromophenyl)ethanone is a versatile compound with unique properties that have attracted significant attention from researchers in various fields. This compound is characterized by the presence of an azido group and a bromophenyl group attached to an ethanone backbone. Its molecular formula is C8H6BrN3O, and it has a molecular weight of 240.06 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Azido-1-(4-bromophenyl)ethanone involves the reaction of 1-(4-bromophenyl)ethanone with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(4-bromophenyl)ethanone undergoes various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Alkynes and copper(I) catalysts.
Major Products Formed
Reduction: 2-Amino-1-(4-bromophenyl)ethanone.
Substitution: 2-Azido-1-(4-substituted phenyl)ethanone.
Cycloaddition: 1-(4-Bromophenyl)-1H-1,2,3-triazole.
Scientific Research Applications
2-Azido-1-(4-bromophenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Azido-1-(4-bromophenyl)ethanone involves its ability to undergo various chemical transformations, such as reduction, substitution, and cycloaddition. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with desired properties. For example, the cycloaddition reaction with alkynes forms triazoles, which are known for their stability and bioactivity.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-azido-1-(4-bromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHHOAOWUXSGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452221 | |
Record name | 2-azido-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71559-14-3 | |
Record name | 2-Azido-1-(4-bromophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71559-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-azido-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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